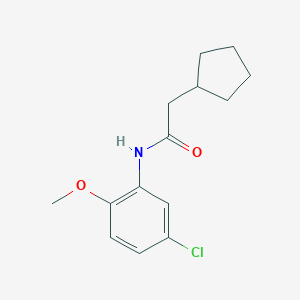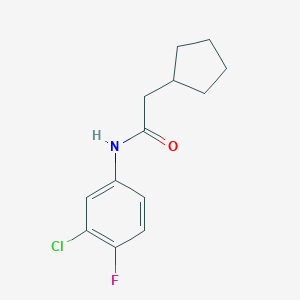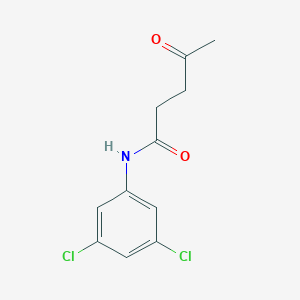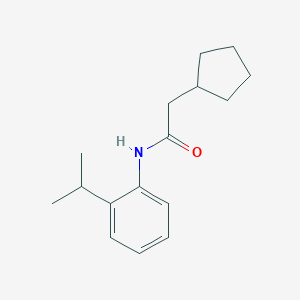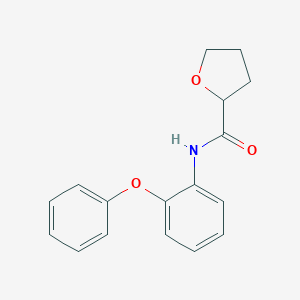
N-(2-phenoxyphenyl)oxolane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenoxyphenyl)oxolane-2-carboxamide, also known as PHO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PHO is a white crystalline solid that is soluble in organic solvents and is synthesized through a specific method.
作用機序
The mechanism of action of N-(2-phenoxyphenyl)oxolane-2-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating the activity of specific enzymes and signaling pathways in cells. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. This compound has also been shown to activate the peroxisome proliferator-activated receptor (PPAR) pathway, which is involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, a process of programmed cell death. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. In addition, this compound has been shown to modulate lipid metabolism and glucose homeostasis, which could have implications for the treatment of metabolic disorders such as diabetes.
実験室実験の利点と制限
N-(2-phenoxyphenyl)oxolane-2-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has good solubility in organic solvents, making it easy to work with. However, this compound has some limitations. It is not very stable under acidic conditions, and it can decompose at high temperatures, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(2-phenoxyphenyl)oxolane-2-carboxamide. One area of interest is the development of this compound-based materials with unique properties, such as self-healing properties or stimuli-responsive behavior. Another area of interest is the development of this compound-based drugs for the treatment of cancer, inflammation, and metabolic disorders. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and materials science. This compound exerts its biological effects by modulating the activity of specific enzymes and signaling pathways in cells and possesses a range of biochemical and physiological effects. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of this compound-based materials and drugs for various applications.
合成法
N-(2-phenoxyphenyl)oxolane-2-carboxamide is synthesized through a specific method that involves the reaction of 2-phenoxybenzoic acid with oxalyl chloride in the presence of dimethylformamide. The resulting product is then reacted with 2-amino-2-methyl-1-propanol in the presence of triethylamine to obtain this compound. This synthesis method has been optimized to obtain high yields and purity of this compound.
科学的研究の応用
N-(2-phenoxyphenyl)oxolane-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
N-(2-phenoxyphenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C17H17NO3/c19-17(16-11-6-12-20-16)18-14-9-4-5-10-15(14)21-13-7-2-1-3-8-13/h1-5,7-10,16H,6,11-12H2,(H,18,19) |
InChIキー |
HFGDXMIULQMCIP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
正規SMILES |
C1CC(OC1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



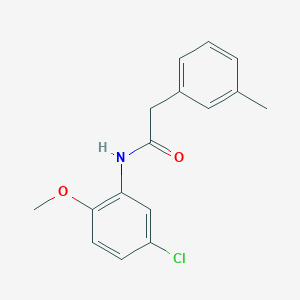
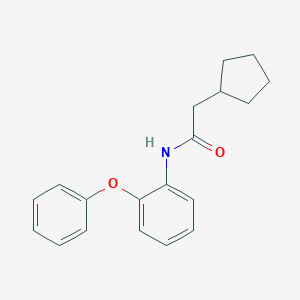
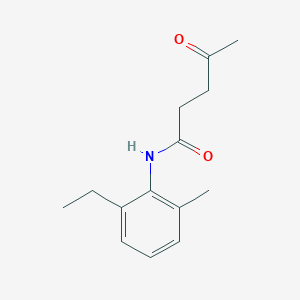

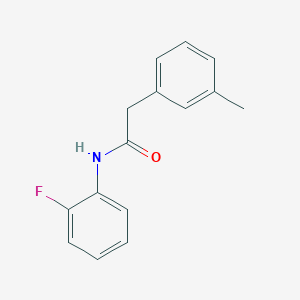
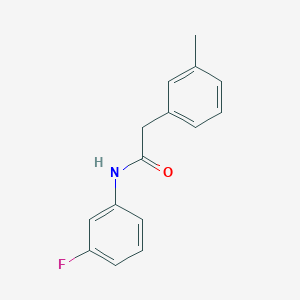
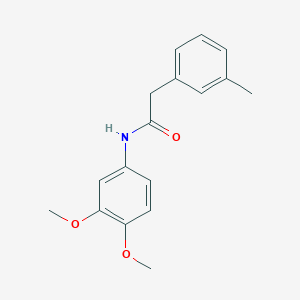
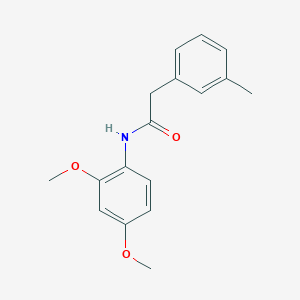
![2-cyclopentyl-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B308753.png)
